1-Bromo-4-(cyclopentyloxy)benzene
Overview
Description
1-Bromo-4-(cyclopentyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a cyclopentyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopentyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-cyclopentyloxybenzene. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve the substitution at the para position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopentyloxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .
Scientific Research Applications
1-Bromo-4-(cyclopentyloxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopentyloxy)benzene in various reactions involves the interaction of the bromine atom and the cyclopentyloxy group with different reagents. In electrophilic aromatic substitution, the bromine atom directs the incoming electrophile to the ortho and para positions due to its electron-withdrawing nature. The cyclopentyloxy group can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a cyclopentyloxy group.
1-Bromo-4-propoxybenzene: Features a propoxy group in place of the cyclopentyloxy group.
Uniqueness: 1-Bromo-4-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
1-bromo-4-cyclopentyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXAAIGFYBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626775 | |
Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-30-8 | |
Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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